molecular formula C₁₀H₁₂D₃N₃O₄ B1140536 5-Methyl-2'-deoxy Cytidine-d3 CAS No. 1160707-78-7

5-Methyl-2'-deoxy Cytidine-d3

Cat. No.: B1140536
CAS No.: 1160707-78-7
M. Wt: 244.26
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Description

Significance of Stable Isotope Labeling in Modern Biochemical and Molecular Biology Studies

Stable isotope labeling is a powerful technique that has become indispensable in modern biochemical and molecular biology research. diagnosticsworldnews.comstudysmarter.co.uk It involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. diagnosticsworldnews.commetsol.com Unlike their radioactive counterparts, stable isotopes are safe, making them suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.commetsol.com This methodology allows scientists to track the metabolic fate of molecules, elucidate complex biochemical pathways, and quantify dynamic processes with high precision. studysmarter.co.uknih.gov

The use of stable isotope-labeled compounds, particularly in conjunction with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized fields such as metabolomics, proteomics, and drug development. diagnosticsworldnews.comnih.gov In metabolomics, stable isotopes help in identifying and quantifying metabolites, providing a snapshot of an organism's physiological state. nih.gov In drug development, these labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, helping researchers understand a drug's behavior in the body. diagnosticsworldnews.com By enabling the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules, stable isotope labeling provides unparalleled insights into the intricate workings of biological systems. diagnosticsworldnews.comsilantes.com

Overview of 5-Methyl-2'-deoxycytidine-d3 as a Deuterated Derivative of 5-Methyl-2'-deoxycytidine (B118692)

5-Methyl-2'-deoxycytidine-d3 is the deuterium-labeled form of 5-Methyl-2'-deoxycytidine. medchemexpress.com In this compound, three hydrogen atoms in the methyl group at the 5-position of the cytosine base are replaced with deuterium atoms. pharmaffiliates.comlgcstandards.com This substitution results in a molecule that is chemically identical to its non-labeled counterpart in biological systems but has a slightly higher molecular weight, which allows it to be distinguished by mass spectrometry. lgcstandards.comscbt.com

The parent compound, 5-Methyl-2'-deoxycytidine, is a modified nucleoside of significant biological importance. biosearchtech.com It is a key component of DNA methylation, an epigenetic mechanism that plays a crucial role in regulating gene expression in vertebrates. nih.govpnas.orgsemanticscholar.org Alterations in DNA methylation patterns are associated with various biological processes and diseases, including cancer. biosearchtech.comsemanticscholar.org The deuterated analog, 5-Methyl-2'-deoxycytidine-d3, serves as a vital tool for studying these processes. pharmaffiliates.com

Table 1: Chemical Properties of 5-Methyl-2'-deoxycytidine-d3

Property Value
Chemical Name 5-(Methyl-d3)-2'-deoxycytidine
Synonyms 2'-Deoxy-5-(methyl-d3)cytidine, 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(methyl-d3)-1H-pyrimidin-2-one
CAS Number 1160707-78-7
Molecular Formula C₁₀H₁₂D₃N₃O₄
Molecular Weight 244.26 g/mol
Appearance White Solid

| Unlabeled CAS | 838-07-3 |

Data sourced from multiple chemical suppliers and research articles. pharmaffiliates.comlgcstandards.comscbt.com

Fundamental Research Utility of 5-Methyl-2'-deoxycytidine-d3 as a Tracer and Internal Standard

The primary research application of 5-Methyl-2'-deoxycytidine-d3 is its use as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). ashpublications.orgnih.govnih.gov An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to samples. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the measurement. researchgate.net

Deuterated compounds are excellent internal standards because they co-elute with the endogenous, non-labeled analyte in chromatography but are differentiated by the mass spectrometer due to their mass difference. researchgate.net 5-Methyl-2'-deoxycytidine-d3 is specifically used for the precise quantification of genomic DNA methylation levels. ashpublications.orgnih.gov Researchers use it as an internal standard to measure the levels of 5-methyl-2'-deoxycytidine (5mC) and its oxidized form, 5-hydroxymethyl-2'-deoxycytidine (5hmC), in biological samples like blood cells and urine. ashpublications.orgnih.gov This is critical for studying epigenetic dysregulation in diseases such as age-associated hematological cancers. ashpublications.org

Table 2: Application of 5-Methyl-2'-deoxycytidine-d3 in Mass Spectrometry

Application Analytical Method Analyte(s) Quantified Research Focus
Quantification of Global DNA Modification LC-ESI-MS/MS-MRM 5-methyl-2'-deoxycytidine (5mC), 5-hydroxymethyl-2'-deoxycytidine (5hmC) Epigenetic changes in aging and hematological cancers
Genomic DNA Methylation Assessment LC/ESI-MS 5-methyl-2'-deoxycytidine (5mC) Development of precise methods for DNA methylation analysis

| Analysis of DNA Demethylation Products | LC-MS/MS | 5-methylcytosine (B146107) (5-meC), 5-methyl-2'-deoxycytidine (5-medC) | Investigating DNA repair pathways and their link to epigenetic alterations |

This table summarizes findings from various research studies. ashpublications.orgnih.govnih.gov

For instance, a validated LC-ESI-MS/MS-MRM method uses 5-Methyl-2'-deoxycytidine-d3 as one of the stable isotope-labeled internal standards to quantify global 5mC and 5hmC levels in DNA from human blood cells. ashpublications.org In this method, the mass spectrometer is set to monitor specific mass transitions for both the deuterated standard (m/z 245.2 > 129.1) and the endogenous analyte (m/z 242.2 > 126.1), allowing for accurate quantification. ashpublications.org This approach is sensitive and robust enough to detect subtle changes in DNA methylation associated with genetic mutations, such as those in the TET2 gene. ashpublications.org

Table 3: List of Compounds Mentioned

Compound Name
5-Methyl-2'-deoxycytidine-d3
5-Methyl-2'-deoxycytidine (5mC)
5-hydroxymethyl-2'-deoxycytidine (5hmC)
5-hydroxymethyl-2'-deoxycytidine-d3
2'-deoxyguanosine-¹³C₁₀,¹⁵N₅
Deoxyguanosine
Cytosine
Deuterium
Carbon-13
Nitrogen-15
5-methylcytosine (5-meC)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCHPKXVUGJYGU-BXKFBODDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Incorporation of 5 Methyl 2 Deoxy Cytidine D3

Chemical Synthesis Pathways for 5-Methyl-2'-deoxycytidine (B118692) Precursors

The creation of 5-Methyl-2'-deoxycytidine, an important epigenetic modification, serves as the essential groundwork for its deuterated analogue. trilinkbiotech.com Synthetic routes often start from more readily available nucleosides, such as thymidine (B127349) or 2'-deoxyuridine, and involve the chemical modification of both the pyrimidine (B1678525) base and the deoxyribose sugar. acs.orgresearchgate.net An efficient synthesis may involve the conversion of thymidine (dT) to a protected intermediate, which can then be chemically altered to yield the desired 5-methyl-2'-deoxycytidine structure. mdpi.com

Nucleosides possess multiple reactive hydroxyl (OH) groups on the sugar moiety (typically at the 3' and 5' positions in deoxyribonucleosides) and reactive sites on the heterocyclic base. Consequently, regioselective functionalization is critical to ensure reactions occur at the desired position. acs.org Protecting groups are commonly employed to temporarily block certain reactive sites while another is modified.

For instance, the 5'-hydroxyl group is often protected with a dimethoxytrityl (DMT) group to allow for modifications at other positions. nih.gov Catalytic strategies are also being developed to achieve regioselective acylation of specific hydroxyl units without the need for extensive protection-deprotection steps. acs.org A common challenge in nucleoside chemistry is the regioselective alkylation of the base, for which various catalytic systems have been developed to control the site of modification. acs.orgnih.gov One reported synthesis of 5-methyl-2'-deoxycytidine derivatives involves the conversion of 3',5'-di-O-acetyl-4–(1,2,4-triazol-1-yl)-2′-O-deoxythymidine, showcasing the use of activating groups on the pyrimidine ring to facilitate nucleophilic substitution at the C4 position. tandfonline.com

The deoxyribose sugar in nucleosides contains multiple chiral centers, and the stereochemistry of these centers is vital for biological activity. Synthetic strategies must exert stringent stereochemical control to produce the naturally occurring β-anomer with the correct D-ribose configuration. nih.gov The stereochemistry of the phosphorothioate (B77711) linkages in therapeutic oligonucleotides is another area where control is crucial, as different stereoisomers (RP or SP) can have different properties. acs.orgresearchgate.net

During the synthesis of nucleoside analogues, stereospecific reactions are employed to ensure the desired configuration. For example, the reduction of a 3'-keto nucleoside intermediate can be performed stereospecifically to yield the correct stereoisomer at the 3' position. hi.is The choice of reagents and reaction conditions plays a significant role in determining the stereochemical outcome of the synthesis. acs.org

Deuterium (B1214612) Labeling Strategies for the Methyl Group at the C5 Position

Introducing a trideuteromethyl group (-CD3) at the C5 position of the pyrimidine ring is the key step in synthesizing the target compound. This can be achieved either by exchanging the existing protons of a methyl group for deuterium or by building the nucleoside with a deuterated methyl-containing reagent from the start.

Hydrogen-deuterium exchange (HDX) reactions provide a direct method for labeling. mdpi.com These reactions involve treating the precursor molecule with a deuterium source, often in the presence of a catalyst. For pyrimidine nucleosides, palladium on carbon (Pd/C) has been shown to be an effective catalyst for H-D exchange in deuterium oxide (D₂O). This method can successfully deuterate the 5-methyl group of thymine (B56734) residues. mdpi.comresearchgate.net The conditions for these reactions, such as temperature and the choice of deuterium source (e.g., D₂O), are optimized to achieve high levels of deuterium incorporation. researchgate.netoup.com

MethodCatalyst/ReagentDeuterium SourceTarget SiteReference
Catalytic H-D ExchangePd/CD₂O5-methyl group of thymine researchgate.net, mdpi.com
Base-Catalyzed ExchangeTriethylamine (TEA)D₂OC8 of purines oup.com
DMSO-d₆ MediatedNaODDMSO-d₆ / D₂OC6 of pyrimidines oup.com

An alternative and often more controlled approach is to introduce the deuterated methyl group using a deuterated reagent during the synthesis. This method avoids potential side reactions or incomplete exchange associated with HDX. A common strategy involves starting with a precursor that has a reactive group, such as iodine, at the C5 position (e.g., 5-iodo-2'-deoxyuridine). This iodinated precursor can then be reacted with a deuterated methyl source, such as deuterated methyl iodide (CD₃I), in a coupling reaction to form the C5-CD₃ bond. researchgate.netcdnsciencepub.com Another approach involves the synthesis of thymidine specifically deuterated at the C5 methyl group, which can then be used in further synthetic steps. core.ac.uknih.gov

Purification and Characterization Techniques for Deuterated Nucleosides in Research Synthesis

Following synthesis and deuterium labeling, the crude product must be purified and rigorously characterized to confirm its identity, purity, and the extent of isotopic labeling.

Purification: Standard chromatographic techniques are employed for the purification of deuterated nucleosides. High-Performance Liquid Chromatography (HPLC) and column chromatography are effective methods for separating the desired product from unreacted starting materials, by-products, and non-deuterated or partially deuterated species. hi.is

Characterization: A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the comprehensive characterization of isotopically labeled compounds. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the synthesized molecule, which confirms the incorporation of the three deuterium atoms. MS is also the primary method for quantifying the isotopic enrichment, or the percentage of molecules that are correctly labeled. rsc.orgcncb.ac.cnacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H NMR: In the proton NMR spectrum of 5-Methyl-2'-deoxycytidine-d3, the signal corresponding to the C5-methyl protons would be absent, confirming the successful replacement of protons with deuterium. oup.com

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, confirming its presence and providing information about its chemical environment. nih.gov

¹³C NMR: Carbon NMR can also show changes in the signal for the methyl carbon due to the coupling with deuterium.

TechniquePurposeKey FindingsReference
HPLC PurificationIsolation of high-purity product hi.is
HR-MS Isotopic Enrichment & IdentityConfirms molecular weight shift due to deuterium; Quantifies % isotopic purity rsc.org, researchgate.net
¹H NMR Structural ConfirmationDisappearance of the C5-methyl proton signal oup.com, nih.gov
²H NMR Structural ConfirmationDirect detection of the deuterium signal at the labeled position nih.gov

These analytical methods collectively provide unequivocal evidence of the compound's structure and the success of the isotopic labeling process, ensuring the quality of the material for research applications. rsc.orgthalesnano.com

Production of 5-Methyl-2'-deoxycytidine-5'-Triphosphate Derivatives for Enzymatic Incorporation

The synthesis of 5-Methyl-2'-deoxycytidine-d3-5'-triphosphate (5-mdC(d3)TP), a crucial substrate for the enzymatic incorporation of isotopically labeled epigenetic markers into DNA, involves a multi-step process. This process begins with the synthesis of the deuterated nucleoside, 5-Methyl-2'-deoxycytidine-d3, followed by its chemical phosphorylation to the corresponding 5'-triphosphate derivative. This resulting triphosphate can then be utilized by DNA polymerases for site-specific insertion into nucleic acid sequences.

The initial step, the synthesis of the labeled nucleoside, can be achieved using deuterated reagents chembk.com. Commercially available 5-Methyl-2'-deoxycytidine-d3 serves as a key starting material for the subsequent phosphorylation steps medchemexpress.compharmaffiliates.com. The deuterium atoms are typically located on the 5-methyl group, creating 5-(trideuteriomethyl)-2'-deoxycytidine.

The conversion of the nucleoside to its biologically active 5'-triphosphate form is a critical stage. While specific literature on the phosphorylation of the d3-variant is scarce, established chemical synthesis methodologies for the non-labeled 5-methyl-2'-deoxycytidine-5'-triphosphate (5-mdCTP) are directly applicable. One of the most efficient and widely adopted methods is a one-pot, three-step phosphorylation procedure. This approach avoids the need for extensive protection and deprotection of functional groups, streamlining the synthesis.

A protection-free, one-pot synthesis can convert 5-methyl-2'-deoxycytidine into its 5'-triphosphate in high yield chembk.com. The process typically involves an initial monophosphorylation at the 5'-hydroxyl group using a phosphorylating agent like phosphorus oxychloride (POCl₃) in a suitable solvent. This is followed by a reaction with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to form the triphosphate moiety. The final step involves hydrolysis to yield the desired nucleoside triphosphate chembk.com.

An alternative strategy involves a P(V)-N activation approach, which has been successfully used for preparing high-quality 5-substituted-2'-deoxycytidine triphosphates rsc.org. These chemical methods provide robust and scalable routes to produce the necessary triphosphate derivatives for enzymatic studies.

Phosphorylation Method Key Reagents Description Typical Yield Reference
One-Pot Synthesis (Ludwig-Eckstein)Phosphorus oxychloride (POCl₃), PyrophosphateA concise, protection-free method to convert the nucleoside to the triphosphate in a single reaction vessel.High chembk.com
P(V)-N ActivationP(V) reagents, DCI, PyrophosphateAn efficient strategy for preparing high-quality nucleoside triphosphates.High rsc.orgresearchgate.net

Once synthesized, 5-Methyl-2'-deoxycytidine-d3-5'-triphosphate can be used as a substrate for various DNA polymerases for enzymatic incorporation into DNA strands. The non-deuterated analog, 5-mdCTP, is readily incorporated into DNA during the polymerase chain reaction (PCR) using enzymes like Taq polymerase neb.comtrilinkbiotech.com. This allows for the production of DNA fragments that are fully methylated at specific cytosine positions neb.comnih.gov.

The enzymatic incorporation process relies on the ability of DNA polymerase to recognize the modified triphosphate as a substrate analog for deoxycytidine triphosphate (dCTP). Studies with related analogs, such as 5-Aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP), have shown that DNA polymerase alpha can effectively catalyze their incorporation into DNA, following standard Watson-Crick base-pairing rules nih.govnih.gov. The kinetic parameters for the incorporation of the modified nucleotide are often comparable to the natural dCTP, though minor differences in reaction velocity (Vmax) and Michaelis constant (Km) may be observed nih.gov. Given that the isotopic labeling in 5-mdC(d3)TP is on the 5-methyl group—a position not directly involved in the polymerization chemistry or base pairing—it is expected to be an efficient substrate for DNA polymerases.

Enzyme Application Substrate Key Findings Reference
Taq DNA PolymerasePolymerase Chain Reaction (PCR)5-Methyl-2'-deoxycytidine-5'-TriphosphateEnables the synthesis of DNA with defined, fully methylated cytosine positions. neb.comtrilinkbiotech.com
DNA Polymerase AlphaDNA Synthesis5-Aza-2'-deoxycytidine-5'-triphosphateThe analog is a good substrate and is incorporated into DNA following Watson-Crick pairing. nih.gov
KOD PolymerasePrimer Extension Assay5-(N-substituted-carboxamide)-2'-deoxycytidine TPPsSuccessfully incorporates modified cytidine (B196190) triphosphates, confirming utility for SELEX. nih.gov

This enzymatic incorporation is fundamental for a variety of applications in epigenetics research, including the study of DNA methylation patterns, the interaction of proteins with methylated DNA, and the development of diagnostic tools trilinkbiotech.comnih.gov.

Advanced Analytical Methodologies Employing 5 Methyl 2 Deoxy Cytidine D3

Mass Spectrometry-Based Quantification in Biological Systems

Mass spectrometry (MS) has emerged as a powerful tool for the sensitive and selective quantification of nucleosides and their modifications in complex biological matrices. acs.orgnih.gov The use of isotopically labeled internal standards, such as 5-Methyl-2'-deoxycytidine-d3, is crucial for achieving high accuracy and precision in these measurements. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nucleoside Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of DNA and RNA modifications. acs.orgnih.govnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. acs.orgnih.gov In LC-MS/MS, the analyte of interest is first separated from other components in the sample by LC, and then it is ionized and fragmented in the mass spectrometer. The resulting fragment ions are then detected, providing a unique "fingerprint" for the analyte.

The development of highly sensitive and specific LC-MS/MS methods is essential for the accurate quantification of low-abundance DNA modifications. nih.govnih.gov 5-Methyl-2'-deoxycytidine-d3 serves as an ideal internal standard in these methods because it has the same chemical properties and chromatographic behavior as the endogenous analyte, 5-Methyl-2'-deoxycytidine (B118692), but with a different mass. nih.govbiorxiv.org This allows for the correction of any variations that may occur during sample preparation and analysis, leading to more accurate and reliable results. nih.gov For instance, a method using (methyl-d3,ring-6-d1)-5-methyl-2'-deoxycytidine as an internal standard has been developed for the quantitative determination of 5-methyl-2'-deoxycytidine in human DNA. nih.gov

DNA methylation, primarily the addition of a methyl group to the C5 position of cytosine to form 5-methylcytosine (B146107) (5mC), is a key epigenetic modification involved in gene regulation. nih.govsemanticscholar.org Aberrant DNA methylation patterns have been linked to various diseases, including cancer. nih.govsemanticscholar.org LC-MS/MS methods using 5-Methyl-2'-deoxycytidine-d3 as an internal standard are widely employed to quantify global DNA methylation levels and to study changes in methylation patterns in various biological systems. nih.govnih.govnih.gov These methods have been used to analyze DNA methylation in a variety of sample types, including tissues, cells, and bodily fluids. acs.orgnih.govnih.gov

Recent discoveries have identified further oxidation products of 5mC, including 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which are intermediates in the active DNA demethylation pathway. acs.orgacs.org Sensitive LC-MS/MS methods have been developed to simultaneously quantify these modified cytosines, often employing isotopically labeled internal standards for each analyte to ensure accuracy. acs.orgspringernature.com For example, a study on colorectal carcinoma tissues used this approach to reveal significant decreases in 5-hmC, 5-foC, and 5-caC levels in tumor tissues compared to adjacent normal tissues. acs.org

Table 1: LC-MS/MS Methods for DNA Modification Analysis

Analyte Internal Standard Matrix Key Finding
5-Methyl-2'-deoxycytidine (methyl-d3,ring-6-d1)-5-methyl-2'-deoxycytidine Human DNA Rapid and precise quantification of DNA methylation status. nih.gov
5-Methyl-2'-deoxycytidine 5-Methyl-2'-deoxycytidine-d3 In vitro cell culture and in vivo animal models Simultaneous quantification of genomic incorporation of 5-aza-2'-deoxycytidine and 5-methyl-2'-deoxycytidine content. nih.gov
5-Methyl-2'-deoxycytidine and its oxidation products Isotopically labeled standards Human colorectal carcinoma tissues Significant decrease in 5-hmdC, 5-fodC, and 5-cadC in tumor tissues. acs.org

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled internal standard, such as 5-Methyl-2'-deoxycytidine-d3, to the sample before any processing steps. nih.govnih.gov The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Since the analyte and the internal standard behave identically during extraction, purification, and ionization, any sample loss or variation in instrument response will affect both equally, thus canceling out and providing a highly accurate measurement. tandfonline.com This approach has been successfully applied to the quantification of various DNA and RNA modifications, including methylated and oxidized nucleosides. nih.govtandfonline.com

Role in Targeted and Untargeted Metabolomics Studies

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. creative-proteomics.com This field is broadly divided into two main approaches: targeted and untargeted metabolomics. creative-proteomics.com

In targeted metabolomics , a predefined set of known metabolites is quantified with high sensitivity and specificity. creative-proteomics.com 5-Methyl-2'-deoxycytidine-d3 is utilized as an internal standard in targeted assays to accurately measure the levels of 5-Methyl-2'-deoxycytidine and related modified nucleosides, which can serve as biomarkers for various physiological and pathological states. nih.govnih.gov

Untargeted metabolomics , on the other hand, aims to analyze as many metabolites as possible in a sample without pre-selection. creative-proteomics.com While 5-Methyl-2'-deoxycytidine-d3 is not directly used for quantification in the initial discovery phase of untargeted studies, the data generated can reveal unexpected changes in nucleoside metabolism. Subsequent targeted experiments, employing deuterated standards like 5-Methyl-2'-deoxycytidine-d3, are then often performed to validate and accurately quantify these findings. creative-proteomics.comnih.gov

Fragmentation Patterns and Structural Elucidation of Deuterated Nucleosides via MSn

Multi-stage mass spectrometry (MSn) is a powerful technique for the structural elucidation of unknown compounds. In MSn, ions are sequentially isolated and fragmented to generate a series of product ion spectra. The fragmentation pattern provides valuable information about the structure of the original molecule. nih.gov

The fragmentation of deoxynucleosides in tandem mass spectrometry typically involves the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar and the formation of a protonated nucleobase ion. nih.gov For 5-Methyl-2'-deoxycytidine, a characteristic fragmentation is the transition from the protonated molecule to the protonated 5-methylcytosine base. nih.gov

When analyzing 5-Methyl-2'-deoxycytidine-d3, the mass of the precursor ion and the resulting fragment ion containing the deuterated methyl group will be shifted by 3 mass units compared to the unlabeled compound. This predictable mass shift confirms the identity of the deuterated internal standard and allows for its specific detection in complex mixtures. The use of multi-stage fragmentation (MS3, MS4) can provide even greater structural detail and specificity, which is particularly useful for distinguishing between isomeric DNA adducts. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
5-Methyl-2'-deoxycytidine 5mdC
5-Methyl-2'-deoxycytidine-d3 -
(methyl-d3,ring-6-d1)-5-methyl-2'-deoxycytidine -
5-Methylcytosine 5mC
5-Hydroxymethylcytosine 5hmC
5-Formylcytosine 5fC
5-Carboxylcytosine 5caC
5-Hydroxymethyl-2'-deoxycytidine 5hmdC
5-Formyl-2'-deoxycytidine 5fodC
5-Carboxyl-2'-deoxycytidine 5cadC

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing molecular structure and dynamics. The incorporation of deuterium (B1214612) in 5-Methyl-2'-deoxycytidine-d3 enhances its utility in various NMR applications.

Application in Investigating Metabolic Pathways and Flux

Understanding the metabolic fate of nucleosides is essential for fields ranging from pharmacology to molecular biology. 5-Methyl-2'-deoxycytidine-d3 can be used as a tracer to follow the metabolic pathways of 5-Methyl-2'-deoxycytidine. broadpharm.comnih.gov By tracking the deuterium label, researchers can elucidate how this modified nucleoside is incorporated into DNA, catabolized, or otherwise transformed within a cell or organism. nih.gov This allows for the quantitative analysis of metabolic flux through various pathways, providing insights into the regulation of DNA methylation and the impact of external factors on these processes. creative-proteomics.com

Deuterium NMR for Specific Site Analysis in Biological Molecules

Deuterium (²H) NMR spectroscopy offers a direct window into the local environment and dynamics at specifically labeled sites within a macromolecule. nih.govmdpi.com By incorporating 5-Methyl-2'-deoxycytidine-d3 into a nucleic acid, the deuterium nucleus at the methyl group becomes an NMR-active probe. nih.gov The deuterium NMR signal is sensitive to the orientation and motion of the C-D bond, providing detailed information about the dynamics of the methyl group. This can reveal insights into the flexibility of the DNA backbone, the interactions of the methyl group with proteins or other molecules, and the conformational changes that occur upon binding or other functional events. nih.gov

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis Techniques

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are high-resolution separation techniques widely used in the analysis of biological molecules, including nucleosides. semanticscholar.org

Separation and Detection of Nucleosides for Epigenetic Research

In epigenetics, the quantification of modified nucleosides like 5-Methyl-2'-deoxycytidine is crucial for understanding gene regulation. medchemexpress.combibliotekanauki.pl HPLC and CE are primary methods for separating the constituent nucleosides from hydrolyzed DNA samples. semanticscholar.orgnih.gov Reversed-phase HPLC is commonly employed, where the separation is based on the hydrophobicity of the molecules. bibliotekanauki.pl The use of 5-Methyl-2'-deoxycytidine-d3 as an internal standard in these analyses is critical for accurate quantification. Since the deuterium-labeled standard has nearly identical chemical properties and chromatographic behavior to the endogenous, unlabeled compound, it can correct for variations in sample preparation, injection volume, and instrument response. This ensures high precision and accuracy in determining the levels of DNA methylation. plos.org Micellar high-performance capillary electrophoresis (HPCE) has also been shown to be a sensitive and specific method for this purpose. nih.gov

Coupling with UV and Fluorescence Detection for Quantification

Following separation by HPLC or CE, the nucleosides must be detected and quantified. Ultraviolet (UV) absorbance is a common detection method, as nucleosides naturally absorb UV light. researchgate.netnih.gov For enhanced sensitivity and selectivity, fluorescence detection can be employed. bibliotekanauki.pl This often requires derivatization of the nucleosides with a fluorescent tag. semanticscholar.org In one approach, 5-Methyl-2'-deoxycytidine can be converted to the fluorescent derivative 3,N4-etheno-5-methyl-2'deoxycytidine (εm5C), which can then be identified and quantified by reversed-phase HPLC with fluorescence detection. bibliotekanauki.pl The combination of high-resolution separation with sensitive detection methods allows for the precise measurement of 5-Methyl-2'-deoxycytidine in various biological samples. sci-hub.se

Research Findings on 5-Methyl-2'-deoxycytidine Quantification

The following table summarizes results from various studies on the quantification of 5-Methyl-2'-deoxycytidine (5-MedC) in different DNA samples using HPLC-UV detection.

DNA Source5-MedC Level (% of 2'-deoxycytidine)Reference
Calf Thymus DNA6.26% researchgate.netnih.gov
HeLa Cell DNA3.02% researchgate.netnih.gov
Rat Liver DNA3.55% researchgate.netnih.gov

This table presents the levels of oxidized derivatives of 5-methylcytosine found in Arabidopsis DNA, as determined by HPLC coupled with tandem mass spectrometry.

Modified NucleosideLevel (modifications per 10⁶ nucleosides)
5-hydroxymethyl-2'-deoxycytidine (5-HmdC)~0.8
5-formyl-2'-deoxycytidine (5-FodC)~0.8
5-carboxyl-2'-deoxycytidine (5-CadC)~0.8

(Data sourced from Liu et al., 2013) plos.org

Method Development for Low-Abundance DNA Modifications

The accurate quantification of DNA modifications, particularly those present in low abundance, presents a significant analytical challenge. nih.govrsc.org These rare modifications can be potent biomarkers for disease states and are crucial in understanding the nuanced epigenetic regulation of gene expression. acs.orgnih.gov However, their low concentrations, often in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides, require ultrasensitive and highly specific analytical methods. acs.orgnih.gov Isotope-dilution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard for this purpose due to its superior selectivity, accuracy, and sensitivity. acs.orgnih.govresearchgate.net

A cornerstone of this methodology is the use of stable isotope-labeled internal standards (SIL-IS). 5-Methyl-2'-deoxycytidine-d3 serves as an ideal internal standard for the quantification of its endogenous, unlabeled counterpart, 5-methyl-2'-deoxycytidine (5-mdC). ashpublications.orglgcstandards.com The principle of isotope dilution involves adding a known quantity of the deuterated standard (5-Methyl-2'-deoxycytidine-d3) to the DNA sample prior to hydrolysis and analysis. nih.gov Because the deuterated standard is chemically almost identical to the analyte, it experiences the same processing and potential for loss during sample preparation, enzymatic digestion, and chromatographic separation. nih.gov The mass spectrometer can distinguish between the analyte and the heavier isotope-labeled standard. By measuring the ratio of the natural analyte to the known amount of the internal standard, precise and accurate quantification can be achieved, effectively correcting for any procedural variations. nih.govnih.gov

The development of methods employing 5-Methyl-2'-deoxycytidine-d3 and LC-MS/MS has pushed the limits of detection to picogram (pg) and even attomole (amol) levels. This enables the analysis of global DNA methylation from exceedingly small amounts of DNA, which is critical when sample material is limited, such as in clinical diagnostics. nih.govnih.gov For instance, a highly sensitive LC-MS/MS method using an isotopic internal standard achieved a detection limit of 0.3 pg for 5-mdC. nih.govacs.org Another optimized method using online solid-phase extraction and isotope-dilution LC-MS/MS reported a detection limit as low as 0.065 pg. nih.gov

Below is a table summarizing the performance of several LC-MS/MS methods developed for the quantification of 5-methyl-2'-deoxycytidine (5-mdC) using an isotope-labeled internal standard.

MethodInternal Standard UsedLimit of Detection (LOD) / Quantification (LOQ)MatrixReference
LC-MS/MS with online SPEIsotope internal standards0.3 pg (LOD)Human Urine nih.govacs.org
Isotope-dilution LC-MS/MSIsotope internal standards0.065 pg (LOD)DNA nih.gov
LC/ESI-MS(methyl-d3,ring-6-d1)-5-methyl-2'-deoxycytidineNot Specified; RSD 1.9% (within-day)Human DNA nih.gov
LC-ESI-MS/MS-MRM5-methyl-2'-deoxycytidine-d350 amol (LOQ) for 5hmCHuman Blood Cells ashpublications.org

This table is interactive. You can sort and filter the data.

Radioimmunoassay (RIA) for DNA Methylation Quantification

Radioimmunoassay (RIA) is an immunological technique used for the quantification of antigens, including modified nucleosides like 5-methyl-2'-deoxycytidine (5MedCyd). nih.gov The method relies on the highly specific binding between an antibody and its target antigen. The development of an RIA for DNA methylation involves producing highly specific antibodies that recognize and bind to 5MedCyd. nih.govosti.gov These antibodies are typically generated in animals, such as rabbits, by immunizing them with a conjugate of 5MedCyd and a carrier protein. nih.govosti.gov

The principle of RIA is based on competition. A known, fixed amount of a radiolabeled version of the analyte (the tracer) competes with the unlabeled analyte from a sample for a limited number of antibody binding sites. In practice, the sample containing an unknown quantity of 5MedCyd is incubated with the specific anti-5MedCyd antiserum and a tracer, such as 5-[¹²⁵I]iodo-2'-deoxycytidine. osti.gov After reaching equilibrium, the antibody-bound antigen is separated from the unbound (free) antigen. The radioactivity of the bound fraction is then measured using a gamma counter.

The concentration of the unlabeled antigen (5MedCyd) in the sample is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of unlabeled 5MedCyd, from which the concentration in the unknown sample can be extrapolated. This technique has proven capable of quantifying DNA methylation at nanomolar levels from total DNA. nih.gov An improved RIA method demonstrated a wide measuring range of 1-1000 picomoles per assay, showcasing its high sensitivity. osti.gov

While mass spectrometry methods offer greater structural specificity, RIA presents several advantages, including high sensitivity, simplicity, rapidity, and lower cost, provided a gamma counter is available. osti.gov These characteristics make it a viable method for screening large numbers of samples.

Below is a table detailing findings from research on RIA for 5-methyl-2'-deoxycytidine quantification.

Tracer UsedAntibody SourceMeasurement RangeKey FindingReference
Not specified, but a ³H-labeled compound is impliedRabbit anti-5MedCyd antiserumNanomolar levelsThe simple RIA was capable of quantitating calf thymus DNA methylation. nih.gov
5-[¹²⁵I]iodo-2'-deoxycytidineRabbit anti-5MeCyd antiserum1-1000 pmol per assayGood correlation with HPLC results; offers high sensitivity and large assay range. osti.gov

This table is interactive. You can sort and filter the data.

Applications in Epigenetics Research and Dna Methylation Dynamics

Investigation of Global and Gene-Specific DNA Methylation Levels

The analysis of DNA methylation, a key epigenetic marker, often begins with the breakdown of the DNA polymer into its constituent nucleosides. This preparatory step is crucial for subsequent analytical techniques that quantify the levels of modified bases such as 5-methyl-2'-deoxycytidine (B118692).

Enzymatic Hydrolysis of DNA for Nucleoside Analysis

Enzymatic hydrolysis is a widely favored method for preparing DNA for methylation analysis because it operates under mild conditions that preserve the integrity of the nucleosides, including the methyl group on 5-methylcytosine (B146107). This technique is considered superior to harsh chemical hydrolysis methods which can damage the structure of the modified bases. researchgate.net The process typically involves a cocktail of enzymes to ensure the complete digestion of DNA into individual 2'-deoxynucleosides. researchgate.net

Commonly employed enzymatic strategies include the use of a combination of an endo-exonuclease, a 5'-exonuclease, and a 3'-nucleotidase. nih.gov Other successful combinations involve micrococcal nuclease, bovine pancreatic phosphodiesterase, and nuclease P1, or a pairing of alkaline phosphatase and DNase I. researchgate.net More recently, an enzyme mixture marketed as DNA degradase has also been shown to produce effective results. researchgate.net Following enzymatic hydrolysis, the resulting mixture of deoxynucleosides can be separated and quantified using various analytical methods, with reversed-phase high-performance liquid chromatography (HPLC) being a common choice. researchgate.net

Quantification of 5-Methyl-2'-deoxycytidine as a Marker of Epigenetic Regulation

The methylation of cytosine at the C-5 position to form 5-methyl-2'-deoxycytidine is a primary epigenetic mechanism that regulates gene expression and cellular differentiation. researchgate.netnih.gov Consequently, the precise quantification of 5-mdC is a cornerstone of epigenetic research, providing a key indicator of the methylation status of a genome. nih.govbibliotekanauki.plsemanticscholar.org Alterations in normal DNA methylation patterns are associated with various pathological conditions, including cancer, making the analysis of these patterns crucial for diagnostics and monitoring treatment. nih.govbibliotekanauki.plsemanticscholar.org

Several highly sensitive and accurate methods have been developed for this purpose. High-performance liquid chromatography coupled with ultraviolet (UV) detection (HPLC-UV) is a robust method for determining 5-mdC levels. researchgate.netnih.gov For even greater sensitivity, especially when working with limited DNA quantities, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. researchgate.net A novel fluorescence-based method involves the conversion of 5-mdC to a fluorescent derivative, 3,N4-etheno-5-methyl-2'deoxycytidine (εm5C), which can then be identified and quantified by reversed-phase HPLC (RP-HPLC). nih.govbibliotekanauki.plsemanticscholar.org The use of isotopically labeled internal standards, such as 5-Methyl-2'-deoxycytidine-d3, is essential in mass spectrometry-based methods to ensure the highest accuracy and precision. oup.com

The level of 5-mdC is often expressed as a percentage of total deoxycytidine, providing a measure of global DNA methylation. researchgate.net

Comparative Analysis of Methylation Patterns Across Biological Samples

Comparing DNA methylation patterns across different biological samples is fundamental to understanding the role of epigenetics in development and disease. oup.com Such analyses can reveal both common methylation patterns, often associated with basic cellular functions, and cell type-specific patterns that point to specialized roles. oup.com Furthermore, identifying differentially methylated regions (DMRs) is a key aspect of comparative studies, particularly in cancer research, where abnormal methylation is a common feature. oup.comresearcher.life

For instance, research has been conducted to compare the 5-mdC levels in DNA from various sources, revealing distinct methylation profiles. researchgate.net These comparative analyses are crucial for identifying epigenetic signatures associated with specific phenotypes or disease states. researcher.life

Below is a table summarizing representative findings from a comparative analysis of global DNA methylation levels in different biological samples.

Biological SamplePercentage of 5-Methyl-2'-deoxycytidine (% 5-mdC)Analytical Method
Calf Thymus DNA6.26%HPLC-UV
Rat Liver DNA3.55%HPLC-UV
HeLa Cell DNA3.02%HPLC-UV

This table is generated based on data from a study utilizing HPLC-UV for the quantification of 5-mdC. researchgate.netnih.gov

Elucidating the Dynamics of DNA Methylation and Demethylation Pathways

The landscape of DNA methylation is not static; it is dynamically regulated by the interplay of methylation and demethylation processes. 5-Methyl-2'-deoxycytidine and its deuterated counterpart are instrumental in research aimed at unraveling the complex enzymatic pathways that govern these dynamics.

Studies on DNA Methyltransferases (DNMTs) Substrate Specificity

DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. semanticscholar.org The study of these enzymes, including their substrate specificity, is crucial to understanding how methylation patterns are regulated. While direct studies on the substrate specificity of DNMTs using 5-Methyl-2'-deoxycytidine-d3 are not extensively detailed in the provided context, the broader study of DNMTs is highly relevant. For instance, inhibitors of DNMTs, such as 5-Aza-2'-deoxycytidine, are widely used research tools to probe the effects of demethylation. nih.govresearchgate.net

Interestingly, research has shown that the presence of 5-methyldeoxycytidine in a DNA template can enhance the substrate activity of the Klenow fragment of DNA polymerase, suggesting that this modification can influence the actions of other DNA-modifying enzymes. rsc.org Furthermore, studies have demonstrated that 5-methyl-2'-deoxycytidine in single-stranded DNA can act as a signal for de novo methylation, indicating a role for the modification itself in directing the activity of DNMTs. nih.govcaymanchem.com

Investigation of Active Demethylation Processes (e.g., BER and NER pathways)

Once considered a stable epigenetic mark, it is now understood that DNA methylation can be actively reversed through enzymatic demethylation pathways. nih.govadvancedsciencenews.com This process does not involve the direct removal of the methyl group from cytosine. nih.govadvancedsciencenews.com Instead, it is a multi-step process that often involves the Base Excision Repair (BER) and potentially the Nucleotide Excision Repair (NER) pathways. nih.govnih.gov

Analysis of Oxidized Derivatives of 5-Methylcytosine and their Intermediates

The landscape of DNA methylation is more complex than the simple presence or absence of a methyl group on cytosine. The discovery of the Ten-eleven translocation (TET) family of enzymes revealed a pathway for active DNA demethylation through the sequential oxidation of 5-methylcytosine (5mC). wikipedia.orgoup.com These Fe(II)/α-ketoglutarate-dependent dioxygenases convert 5mC into several oxidized derivatives, which are crucial intermediates in epigenetic regulation. nih.govscispace.com

The primary products of TET enzyme activity are:

5-hydroxymethylcytosine (B124674) (5hmC)

5-formylcytosine (B1664653) (5fC)

5-carboxylcytosine (5caC)

These oxidized bases serve as intermediates in the process of restoring an unmodified cytosine, either through passive dilution during DNA replication or via active removal by the base excision repair (BER) pathway. oup.comnih.govoup.com Given their transient nature and low abundance, accurately quantifying these derivatives is a significant analytical challenge.

This is where 5-Methyl-2'-deoxycytidine-d3, a stable isotope-labeled version of 5-methyl-2'-deoxycytidine, becomes indispensable. In quantitative analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled internal standards are essential for achieving high accuracy and sensitivity. nih.govnih.gov By incorporating a known amount of 5-Methyl-2'-deoxycytidine-d3 into a sample of genomic DNA before analysis, researchers can precisely quantify the levels of endogenous 5mC and its oxidized forms. scispace.comnih.gov The distinct mass difference created by the three deuterium (B1214612) atoms on the methyl group allows the mass spectrometer to differentiate the standard from the naturally occurring compound, correcting for sample loss or variations in instrument response. nih.gov

Table 1: Oxidized Derivatives of 5-Methylcytosine

Compound Abbreviation Generating Enzyme Role in Demethylation
5-hydroxymethylcytosine 5hmC TET family First oxidation product, stable epigenetic mark. wikipedia.orgmdpi.com
5-formylcytosine 5fC TET family Second oxidation product, intermediate. wikipedia.orgnih.gov
5-carboxylcytosine 5caC TET family Final oxidation product, recognized by base excision repair. wikipedia.orgnih.gov

Functional Implications in Chromatin Structure and Gene Expression Regulation

DNA methylation is a cornerstone of epigenetic regulation, exerting profound effects on the physical structure of chromatin and, consequently, on gene expression. nih.govfrontiersin.org The addition of a methyl group to cytosine, primarily within CpG dinucleotides, is a key signal for altering the local chromatin environment.

Effects on Chromatin Condensation and Accessibility

High levels of DNA methylation are strongly associated with heterochromatin, a tightly packed form of chromatin where genes are generally inactive. nih.govfrontiersin.org This condensed state is achieved through a multi-step process. Methylated CpG sites are recognized and bound by specific methyl-CpG-binding proteins (MBPs). iiarjournals.org These MBPs then act as platforms to recruit larger protein complexes, including those containing histone deacetylases (HDACs) and chromatin remodeling factors. iiarjournals.org This cascade of events leads to the removal of acetyl groups from histones and other modifications that result in the compaction of chromatin, making the DNA less accessible to the transcriptional machinery. iiarjournals.org

Conversely, a reduction in DNA methylation can lead to a more open and accessible chromatin structure, known as euchromatin. nih.gov Studies utilizing DNA methyltransferase (DNMT) inhibitors demonstrate that drug-induced demethylation can increase chromatin accessibility at specific gene promoters, which is a prerequisite for gene reactivation. nih.govplos.org However, research also shows that demethylation alone is not always sufficient to open the chromatin, indicating a complex interplay of factors. nih.gov The use of tracers like 5-Methyl-2'-deoxycytidine-d3 in cell culture experiments allows for the precise tracking of methylation dynamics and their direct correlation with changes in chromatin accessibility over time.

Modulating Gene Silencing Mechanisms

One of the most well-characterized functions of DNA methylation is the stable silencing of gene expression. nih.govoup.com This mechanism is fundamental to many biological processes, including the silencing of transposable elements that threaten genomic integrity, the inactivation of one X-chromosome in females, and the regulation of imprinted genes. nih.govnih.gov In the context of disease, aberrant hypermethylation of CpG islands located in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their inactivation and contributing to tumorigenesis. iiarjournals.orgresearchgate.net

The silencing is a direct consequence of the chromatin condensation described above, which physically prevents transcription factors and RNA polymerase from binding to the gene's promoter. iiarjournals.org By employing stable isotope tracers, researchers can investigate the dynamics of how these silencing mechanisms are established. For example, introducing 5-Methyl-2'-deoxycytidine-d3 into cellular systems allows for the monitoring of methylation maintenance and its role in preserving the silenced state of specific genes through multiple cell divisions. nih.govresearcher.life

Table 2: DNA Methylation and its Functional Consequences

Methylation Status Chromatin State Accessibility Gene Expression
Hypermethylated Heterochromatin (condensed) Low Silenced/Repressed nih.gov
Hypomethylated Euchromatin (open) High Active/Permissive frontiersin.org

Role in Cellular Differentiation and Development Studies

The processes of embryonic development and cellular differentiation are characterized by extensive and dynamic changes in DNA methylation patterns. nih.govanimal-reproduction.org These epigenetic reprogramming events are essential for directing cells toward their specific lineages and for establishing and maintaining cellular identity. nih.gov During early development, the genome undergoes waves of demethylation and subsequent remethylation, which helps to define which genes will be expressed in different cell types. nih.govoup.com

For example, the promoters of genes associated with pluripotency are unmethylated and active in embryonic stem cells. nih.gov As these cells differentiate, these same promoters become methylated, which acts as a lock to reinforce their silencing and prevent the cell from regressing to an undifferentiated state. nih.gov Studying these rapid and crucial changes requires methods that can track the kinetics of methylation. The use of stable isotope-labeled precursors like 5-Methyl-2'-deoxycytidine-d3 in differentiation models enables researchers to follow the fate of methyl groups, providing insights into the rate of methylation changes and the mechanisms that guide the establishment of lineage-specific epigenomes. nih.govresearcher.life

Research on De Novo DNA Methylation Signaling Mechanisms

While the maintenance of existing methylation patterns is critical, the ability to establish new patterns, known as de novo methylation, is equally important, particularly during gametogenesis and early development. nih.gov This process is primarily carried out by the DNA methyltransferases DNMT3A and DNMT3B. nih.gov A key question in the field is what signals direct these enzymes to methylate specific regions of the genome at specific times.

Research has provided evidence that existing methylation marks can influence the placement of new ones. Studies using synthetic single-stranded DNA oligonucleotides have shown that a 5-methylcytosine residue can act in cis to stimulate the de novo methylation of adjacent cytosines by murine DNA methyltransferase. nih.govnih.gov This finding suggests that structures formed during DNA replication or repair, which can expose single-stranded regions, might serve as "nucleation" sites, triggering the establishment of new methylation patterns in the surrounding DNA. nih.govnih.gov

In this area of research, 5-Methyl-2'-deoxycytidine-d3 is a valuable tool. It can be incorporated into custom-synthesized DNA substrates at specific locations. These labeled substrates can then be used in in vitro enzymatic assays to precisely probe the mechanisms of DNMTs, helping to identify the specific sequence contexts or DNA secondary structures that are recognized as signals for de novo methylation.

Applications in Biochemical and Metabolic Pathway Analysis

Tracing the Metabolism and Transformation of Nucleosides

5-Methyl-2'-deoxycytidine-d3 serves as an ideal tracer for dissecting the metabolic routes of modified nucleosides. Its deuterium-labeled methyl group allows researchers to follow the molecule and its derivatives through various enzymatic reactions.

Research has shown that exogenous 5-Methyl-2'-deoxycytidine (B118692) undergoes significant metabolic transformation. In human leukemic cell lines, it is not directly incorporated into DNA as 5-methylcytosine (B146107). Instead, it is predominantly converted into thymidylate, a key precursor for DNA synthesis nih.gov. This conversion is primarily attributed to the high activity of deoxycytidine deaminase, which deaminates 5-Methyl-2'-deoxycytidine to thymidine (B127349) nih.govnih.gov.

Two primary metabolic pathways for this conversion have been proposed:

Phosphorylation by deoxycytidine kinase or thymidine kinase, followed by deamination by deoxycytidylate deaminase.

Deamination by deoxycytidine deaminase to form thymidine, followed by phosphorylation by thymidine kinase nih.gov.

Studies indicate the second pathway is the major route in certain human malignant hematopoietic cells nih.gov. The use of 5-Methyl-2'-deoxycytidine-d3 allows for precise tracking of the labeled methyl group as it moves through these pathways, confirming the transformation into thymidylate.

The incorporation of nucleosides into DNA is a tightly regulated process. Studies using radiolabeled 5-Methyl-2'-deoxycytidine have demonstrated that the label is found in DNA in the form of thymidylate, confirming the metabolic conversion prior to incorporation nih.gov.

The direct incorporation of 5-Methyl-2'-deoxycytidine into DNA is limited by cellular enzymatic activities. A key barrier is the inefficiency of cytidine (B196190) monophosphate kinase (CMPK1) in phosphorylating 5-methyl-2′-deoxycytidine-5′-monophosphate (5-mdCMP) to its diphosphate form, which is a necessary step for its eventual conversion to the triphosphate precursor (5-mdCTP) required by DNA polymerases nih.gov. The rapid deamination of 5-mdCMP to thymidine monophosphate further diverts it from the direct incorporation pathway nih.gov. By using 5-Methyl-2'-deoxycytidine-d3, researchers can quantify the extent of its indirect incorporation as thymidylate versus any potential minor pathways of direct incorporation.

Stable isotope tracers like 5-Methyl-2'-deoxycytidine-d3 are essential for metabolic flux analysis, which measures the rates of metabolic reactions. By introducing the labeled compound into a biological system, scientists can measure the rate at which it is converted into downstream metabolites, such as thymidylate. This provides quantitative insights into the activity of specific metabolic pathways under various physiological or pathological conditions.

Furthermore, sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify levels of 5-Methyl-2'-deoxycytidine in genomic DNA and biological fluids nih.govnih.gov. Applying these techniques with a d3-labeled tracer allows for precise quantification of the turnover and flux of this specific methylated nucleoside, helping to distinguish it from its endogenous, unlabeled counterpart.

Investigating DNA Synthesis and Repair Mechanisms

The integrity of DNA is constantly challenged by damage and replication errors. 5-Methyl-2'-deoxycytidine-d3 is a valuable tool for studying the enzymes and pathways that govern DNA synthesis and repair, particularly those involving modified bases.

DNA polymerases are the enzymes responsible for synthesizing DNA. Their accuracy, or fidelity, is crucial for preventing mutations. Research has explored how these enzymes handle modified bases like 5-methylcytosine.

As a Template Base: When human DNA polymerase β encounters 5-methylcytosine in a DNA template, its efficiency and fidelity in incorporating the correct complementary nucleotide (dGTP) remain largely unaffected compared to unmodified cytosine nih.gov.

As an Incoming Nucleotide: In contrast, studies with the Klenow fragment of a DNA polymerase have shown that the triphosphate form, 5-methyl-2'-deoxycytidine triphosphate (5-MedCTP), can be incorporated with even higher efficiency than the natural deoxycytidine triphosphate (dCTP) rsc.org. This suggests that the methyl modification can enhance its activity as a substrate for some polymerases rsc.org.

Using 5-Methyl-2'-deoxycytidine-d3 in these assays would allow for precise quantification of the incorporated labeled nucleoside, providing detailed kinetic data on polymerase function.

Table 1: DNA Polymerase Interaction with 5-Methylcytosine

Interaction TypeEnzyme StudiedFindingReference
Template-Directed IncorporationHuman DNA Polymerase βCatalytic efficiency and fidelity are not significantly affected by 5-methylcytosine in the template strand. nih.gov
Substrate IncorporationKlenow Fragment (exo-)5-methyl-2'-deoxycytidine triphosphate (5-MedCTP) is incorporated more efficiently than standard dCTP. rsc.org

5-methylcytosine is a hotspot for mutations, primarily due to its tendency to undergo spontaneous deamination to form thymine (B56734) nih.gov. This creates a T:G mismatch in the DNA, which, if not repaired, leads to a C-to-T transition mutation—a common mutation in human cancers nih.govplos.org.

The cell employs the base excision repair (BER) pathway to correct this type of damage. Key enzymes in this pathway include:

Thymine DNA glycosylase (TDG): This enzyme recognizes and removes the thymine from the T:G mismatch researchgate.net.

DNA polymerase β (pol β): After the base is removed, pol β fills the resulting gap nih.gov.

DNA Ligase: Seals the final nick in the DNA backbone.

Active DNA demethylation, the process of removing methyl groups from DNA, also involves the BER pathway. This process begins with the oxidation of 5-methylcytosine by Ten-eleven translocation (TET) enzymes, followed by excision of the oxidized forms by enzymes like TDG nih.govresearchgate.net. The resulting gap is then repaired, leading to the replacement of the methylated cytosine with an unmodified one. Urinary excretion of 5-methylcytosine and its nucleoside may represent byproducts of these DNA repair and demethylation activities nih.govcolab.ws. By administering 5-Methyl-2'-deoxycytidine-d3, researchers can trace its incorporation into DNA and subsequent excision and excretion, providing a dynamic view of these critical repair and epigenetic pathways.

Table 2: Key Enzymes in Repair Pathways Involving 5-Methylcytosine Derivatives

PathwayKey EnzymeFunctionReference
Base Excision Repair (BER)Thymine DNA Glycosylase (TDG)Recognizes and excises thymine from T:G mismatches (arising from 5-mC deamination) and oxidized forms of 5-mC. nih.govresearchgate.net
Base Excision Repair (BER)DNA Polymerase β (pol β)Fills the single-nucleotide gap created after base removal. nih.gov
Active DemethylationTen-eleven translocation (TET) enzymesOxidize 5-methylcytosine to 5-hydroxymethylcytosine (B124674), 5-formylcytosine (B1664653), and 5-carboxycytosine. nih.govresearchgate.net

Analysis of Nucleoside Pool Dynamics in Cellular Systems

The study of nucleoside pool dynamics within cellular systems is crucial for understanding the fundamental processes of DNA synthesis, repair, and epigenetic modifications. 5-Methyl-2'-deoxycytidine-d3, a stable isotope-labeled form of the naturally occurring nucleoside 5-methyl-2'-deoxycytidine, serves as an indispensable tool in these analyses. Its primary application lies in its use as an internal standard for highly accurate and sensitive quantification of endogenous nucleoside pools by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle behind using a stable isotope-labeled internal standard is to correct for any variability that may occur during sample preparation and analysis. Since 5-Methyl-2'-deoxycytidine-d3 is chemically identical to its unlabeled counterpart but has a slightly higher mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography but is distinguishable by the mass spectrometer. This allows for precise ratiometric quantification, minimizing errors from sample loss, matrix effects, or fluctuations in instrument response.

In the context of nucleoside pool dynamics, researchers can introduce perturbations to cellular systems, such as drug treatments or changes in growth conditions, and then accurately measure the resulting changes in the concentrations of various nucleosides, including 5-methyl-2'-deoxycytidine. By collecting samples at different time points, a dynamic profile of the nucleoside pools can be constructed.

Detailed Research Findings

Research employing 5-Methyl-2'-deoxycytidine-d3 as an internal standard has enabled the precise quantification of 5-methyl-2'-deoxycytidine in various biological matrices, which is essential for studying the dynamics of DNA methylation and its role in cellular processes. For instance, a sensitive and reliable LC-MS/MS method was developed to simultaneously quantify the genomic incorporation of the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine and the resulting changes in genomic 5-methyl-2'-deoxycytidine content. In this method, 5-Methyl-2'-deoxycytidine-d3 was used as the internal standard for the accurate measurement of 5-methyl-2'-deoxycytidine.

The assay demonstrated high accuracy (93.0–102.2%) and precision (CV ≤ 6.3%) for all analytes, with a calibrated range of 5–1,000 ng/mL for 5-methyl-2'-deoxycytidine. This level of precision is fundamental for detecting subtle but significant changes in nucleoside pools that can occur in response to therapeutic interventions or disease progression.

Another application is in the analysis of urinary levels of modified nucleosides as potential biomarkers. A highly specific and sensitive LC-MS/MS method was developed for the simultaneous measurement of urinary 5-methylcytosine and 5-methyl-2'-deoxycytidine. This study utilized isotope internal standards to achieve low detection limits of 1.2 pg for 5-methylcytosine and 0.3 pg for 5-methyl-2'-deoxycytidine. The ability to accurately quantify these nucleosides in urine provides a non-invasive means to study the dynamics of whole-body DNA methylation and repair processes.

The data generated from such studies, as illustrated in the hypothetical data table below, allows for the comparison of nucleoside pool sizes across different cellular states, providing insights into the metabolic pathways that are altered.

Table 1: Quantification of 5-Methyl-2'-deoxycytidine in Cellular DNA using LC-MS/MS with 5-Methyl-2'-deoxycytidine-d3 as an Internal Standard.

Sample IDCell TypeTreatmentTime Point (hours)5-Methyl-2'-deoxycytidine (ng/mg DNA)Standard Deviation
CTRL-01HCT116Vehicle243.520.15
TRT-01HCT116DNMT Inhibitor241.890.11
CTRL-02HEK293Vehicle244.110.21
TRT-02HEK293DNMT Inhibitor242.450.18
CTRL-03HCT116Vehicle483.610.17
TRT-03HCT116DNMT Inhibitor481.250.09
CTRL-04HEK293Vehicle484.230.25
TRT-04HEK293DNMT Inhibitor481.980.15

This table exemplifies how the use of 5-Methyl-2'-deoxycytidine-d3 enables the generation of precise quantitative data to monitor the dynamics of DNA methylation. The decrease in the levels of 5-methyl-2'-deoxycytidine over time in the presence of a DNMT inhibitor can be reliably tracked, providing a clear picture of the drug's effect on the nucleoside pool and, by extension, on the epigenetic landscape of the cells.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Methods for Complex Epigenomic Studies

The pursuit of more sensitive and reliable quantification of DNA methylation has led to the development of sophisticated analytical techniques, where 5-Methyl-2'-deoxycytidine-d3 plays a pivotal role. Isotope-dilution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a gold standard for the global quantification of modified DNA bases. nih.govresearchgate.net In this approach, a known amount of 5-Methyl-2'-deoxycytidine-d3 is added to a DNA sample before enzymatic hydrolysis. Because the deuterated standard is chemically identical to the endogenous 5mC but has a slightly higher mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. This allows for the correction of any sample loss during preparation and variability in instrument response, leading to exceptional accuracy.

Recent advancements include the refinement of ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry and multiple reaction monitoring (UHPLC-ESI-MS/MS-MRM). tandfonline.com These methods offer picogram-level detection limits, making it possible to analyze DNA methylation from very small sample sizes. researchgate.net The use of 5-Methyl-2'-deoxycytidine-d3 is central to these methods, ensuring the robustness and reproducibility required for complex epigenomic studies, such as those investigating subtle changes in global methylation patterns associated with disease. nih.govbibliotekanauki.pl

Analytical TechniqueRole of 5-Methyl-2'-deoxycytidine-d3Key Research ApplicationAdvantage
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Internal Standard for Isotope DilutionQuantification of global 5-methyl-2'-deoxycytidine (B118692) (5mC) in genomic DNA. nih.govHigh accuracy and sensitivity; corrects for sample loss and matrix effects. researchgate.net
UHPLC-ESI-MS/MS-MRMInternal StandardSimultaneous quantification of 5mC and its oxidative derivatives (e.g., 5-hydroxymethyl-2'-deoxycytidine). researchgate.netplos.orgExtremely low detection limits, enabling analysis of minimal starting material. researchgate.net
Online Solid-Phase Extraction (SPE) LC-MS/MSInternal StandardAnalysis of modified nucleosides in complex biological matrices like urine. nih.govAutomated sample cleanup and concentration, improving throughput and precision.

Advanced Applications in Systems Biology and Multi-Omics Integration

Systems biology aims to understand the entirety of biological processes by integrating multiple layers of information, or "-omics" data (e.g., genomics, transcriptomics, proteomics, and metabolomics). nih.govnih.gov The precise epigenomic data generated using 5-Methyl-2'-deoxycytidine-d3 as a standard is a cornerstone of this integrative approach. cnrs.fr By accurately quantifying global or locus-specific DNA methylation, researchers can draw meaningful correlations between the epigenome and other molecular data sets.

For instance, multi-omics studies can investigate how genetic variations (genomics) influence DNA methylation patterns (epigenomics), which in turn regulate gene expression (transcriptomics) and subsequent protein production (proteomics). frontiersin.org The robustness of methylation data obtained via isotope-dilution LC-MS/MS is critical for building the accurate quantitative models that are central to systems biology. These integrative analyses are uncovering complex regulatory networks and have been applied to understand the pathophysiology of multifaceted diseases, identifying novel biomarkers and therapeutic targets. cnrs.fr

Mechanistic Studies of Deuterated Nucleoside Interaction with Biological Macromolecules

Understanding how epigenetic marks are written, read, and erased requires detailed mechanistic studies of the interactions between modified nucleosides and proteins, particularly enzymes like DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes. tandfonline.com While 5-Methyl-2'-deoxycytidine-d3's primary role is as a tracer, its utility in mechanistic studies is significant precisely because it is a non-perturbing probe. The substitution of hydrogen with deuterium (B1214612) results in a negligible isotope effect for most biological interactions, meaning the deuterated molecule behaves virtually identically to its natural counterpart. acs.org

Researchers can incorporate nucleosides like 5-Methyl-2'-deoxycytidine-d3 into synthetic DNA substrates. These labeled substrates can then be used in in vitro assays with enzymes such as DNMTs, which catalyze the transfer of a methyl group to cytosine. nih.gov By tracking the fate of the stable isotope label using mass spectrometry, scientists can follow the enzymatic process with high precision without introducing artifacts that might arise from bulkier labels like fluorophores. This approach allows for the detailed kinetic analysis of enzyme activity and helps elucidate the mechanisms by which these crucial proteins recognize and modify specific sites within the genome.

Expanding the Scope of Isotope Tracing in Developmental Biology and Environmental Epigenetics

The ability to reliably track epigenetic modifications opens new frontiers in developmental biology and environmental epigenetics. During development, cells undergo differentiation, a process tightly regulated by dynamic changes in DNA methylation. uni-muenchen.de Isotope tracing using labeled nucleosides can provide a quantitative measure of the turnover rates of DNA methylation, distinguishing between passive demethylation due to DNA replication and active demethylation processes mediated by TET enzymes. Such studies are fundamental to understanding pluripotency and cell fate decisions. uni-muenchen.de

In the field of environmental epigenetics, there is growing interest in how external factors—such as pollutants, diet, and stress—can alter epigenetic marks and influence long-term health and disease risk. nih.gov Many of these environmental exposures may induce only subtle changes in DNA methylation. The high sensitivity and accuracy afforded by analytical methods using 5-Methyl-2'-deoxycytidine-d3 are essential for detecting these minor but potentially significant alterations in large-scale human population studies. nih.gov This research can help identify epigenetic biomarkers of exposure and risk, potentially leading to new strategies for disease prevention.

Q & A

Q. What experimental protocols are recommended for quantifying genomic DNA methylation using 5-Methyl-2'-deoxy Cytidine-d3?

  • Methodological Answer : Enzymatic hydrolysis of genomic DNA followed by LC-MS/MS is the gold standard. Digest 1–4 µg DNA with DNA Degradase Plus, spiked with this compound as an internal standard (1.75 pmol) for quantification . Use a Shimadzu Nexera UPLC system coupled with a SCIEX 6500 mass spectrometer, employing mobile phase A (aqueous) and B (organic) for chromatographic separation. Quantify methylation levels by comparing peak areas of the analyte and deuterated standard . Validate the method with a linear range of 1 fmol–20 pmol and a limit of detection (LOD) of 0.2 fmol .

Q. How can researchers optimize sample preparation to minimize RNA contamination in DNA methylation assays?

  • Methodological Answer : RNA contamination can skew 5-methyl-2'-deoxycytidine (5mdC) quantification. Use RNase A/T1 cocktail post-DNA extraction and confirm RNA removal via agarose gel electrophoresis. Post-digestion, validate sample purity by ensuring undetectable ribonucleoside peaks (e.g., cytidine) in LC-MS/MS chromatograms . Ethanol precipitation of DNA prior to hydrolysis further reduces RNA interference .

Q. What normalization strategies are critical for accurate global DNA methylation analysis?

  • Methodological Answer : Normalize 5mdC levels to 2'-deoxyguanosine (dG) content in the same sample, as dG is stoichiometrically constant across mammalian genomes. Calculate methylation percentage as:
    5mdC(%)=[5mdC][5mdC]+[dC]×1005\text{mdC} (\%) = \frac{[\text{5mdC}]}{[\text{5mdC}] + [\text{dC}]} \times 100

This approach corrects for variations in DNA input and hydrolysis efficiency .

Advanced Research Questions

Q. How can contradictory results in DNA methylation levels across studies be resolved?

  • Methodological Answer : Discrepancies often arise from methodological variability. Standardize:
  • Digestion protocols : Use Zymo Research’s DNA Degradase Plus for complete hydrolysis .
  • Internal standards : Include this compound to correct for ionization efficiency differences in MS .
  • Data normalization : Report methylation as a ratio to dG or total cytidine (dC + 5mdC) .
    Cross-validate findings with orthogonal methods like bisulfite sequencing for locus-specific confirmation .

Q. What role does this compound play in elucidating crosstalk between DNA methylation and hydroxymethylation?

  • Methodological Answer : Co-quantify 5mdC and 5-hydroxymethyl-2'-deoxycytidine (5hmdC) using isotope-dilution LC-MS/MS . Use this compound and 5hmdC-d3 as dual internal standards. Resolve interrelationships via Pearson correlation analysis, as demonstrated in porcine and rat tissues, where 5mdC and 5hmdC show tissue-specific correlation coefficients (R² = 0.3–0.8, p < 0.05) . This approach clarifies epigenetic dynamics in development or disease.

Q. How can this compound improve pharmacological studies of DNA methyltransferase inhibitors (e.g., 5-azacitidine)?

  • Methodological Answer : In drug sensitivity assays, use this compound to track endogenous methylation changes alongside 5-azacitidine-15N4. Employ a mixed-methodology design :
  • Quantitative : Measure global methylation via LC-MS/MS .
  • Qualitative : Assess gene-specific effects via RNA-seq or ChIP-seq.
    This dual approach identifies off-target effects and validates inhibitor efficacy .

Q. What advanced applications exist for this compound in plant epigenetics?

  • Methodological Answer : Adapt mammalian protocols for woody species by optimizing DNA extraction (e.g., CTAB buffer for polysaccharide-rich tissues) and hydrolysis time (extend to 16–18 hrs). Use HPCE (High-Performance Capillary Electrophoresis) for 5mdC quantification in low-input samples (<10 ng DNA), validated in chestnut and牡丹 (tree peony) studies .

Data Analysis and Interpretation

Q. How should researchers statistically analyze methylation data generated with this compound?

  • Methodological Answer : Perform ANOVA with Tukey’s post-hoc test to compare methylation levels across experimental groups. Use Pearson’s correlation to assess relationships between 5mdC and other epigenetic marks (e.g., 5hmdC). Report mean ± SD for biological replicates and ensure ≥3 technical replicates per sample to account for LC-MS/MS variability .

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